molecular formula C9H17N5O B13620086 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide

Cat. No.: B13620086
M. Wt: 211.26 g/mol
InChI Key: HDMVSYLJGDYYIJ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Alkylation: The triazole ring is then alkylated using appropriate alkyl halides to introduce the dimethyl groups at positions 3 and 5.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent for the treatment of various diseases.

    Industry: Utilized in the development of agrochemicals, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)propanamide: Lacks the methylamino group, resulting in different biological activities.

    3-(1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide: Lacks the dimethyl groups, affecting its chemical properties and reactivity.

Uniqueness

3-(3,5-Dimethyl-1h-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide is unique due to the presence of both dimethyl and methylamino groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-2-(methylamino)propanamide

InChI

InChI=1S/C9H17N5O/c1-6-12-7(2)14(13-6)5-9(3,11-4)8(10)15/h11H,5H2,1-4H3,(H2,10,15)

InChI Key

HDMVSYLJGDYYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)(C(=O)N)NC

Origin of Product

United States

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